Mdmb-chminaca

説明

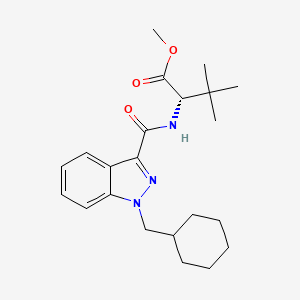

Structure

3D Structure

特性

IUPAC Name |

methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c1-22(2,3)19(21(27)28-4)23-20(26)18-16-12-8-9-13-17(16)25(24-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3,(H,23,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQMLBSSRFFINY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010034 | |

| Record name | Mdmb-chminaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185888-32-7 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185888-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mdmb-chminaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mdmb-chminaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDMB-CHMINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EXBVG316 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Cannabinoid Receptor Profile of MDMB-CHMINACA

Preamble: Contextualizing MDMB-CHMINACA

This compound (methyl (2S)-2-[[1-(cyclohexylmethyl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbutanoate) is a high-potency synthetic cannabinoid receptor agonist (SCRA) of the indazole-3-carboxamide class.[1][2] Initially developed during pharmaceutical research, it has emerged as a compound of significant public health and forensic interest due to its potent psychoactive effects, which are far greater than those of Δ⁹-tetrahydrocannabinol (THC), the primary active constituent in cannabis.[1] This guide provides a detailed technical examination of the fundamental pharmacology of this compound, focusing on its interaction with the cannabinoid receptors type 1 (CB1) and type 2 (CB2). Understanding the binding affinity and functional efficacy at these receptors is paramount for elucidating its mechanism of action, predicting its physiological and toxicological consequences, and developing analytical and therapeutic strategies.

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is essential for its study.

| Property | Value | Source |

| IUPAC Name | methyl 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate | [3] |

| Molecular Formula | C₂₂H₃₁N₃O₃ | [3][4] |

| Molecular Weight | 385.5 g/mol | [1][3] |

| Structure | Indazole-3-carboxamide derivative | [2] |

| Solubility | Low aqueous solubility; soluble in organic solvents like DMF (20 mg/mL), Ethanol (20 mg/mL), and DMSO (5 mg/mL). | [1][4] |

| Lipophilicity (cLogP) | ~5.2 | [1] |

Part 1: Receptor Binding Affinity

Binding affinity, quantified by the inhibition constant (Kᵢ), measures the strength of the interaction between a ligand and a receptor. A lower Kᵢ value signifies a higher binding affinity. While direct, peer-reviewed Kᵢ values for this compound are not consistently published, data from structurally analogous compounds and forensic reports indicate it is a high-affinity ligand for both CB1 and CB2 receptors. Its affinity is reported to be 1 to 100 times higher than that of Δ⁹-THC.[1]

The high affinity for the CB1 receptor, which is densely expressed in the central nervous system, is the primary molecular basis for the compound's potent psychoactive effects.[5][6]

Table 1: Comparative CB1/CB2 Binding Affinities of this compound Analogues

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Reference Compound | Source |

| MDMB-4en-PINACA | 0.28 | - | - | [7] |

| ADB-4en-PINACA | 0.17 | - | - | [7] |

| MDMB-FUBINACA | 1.14 | 0.12 | - | [8] |

| 4F-MDMB-BINACA | 7.39 | - | - | [9] |

| Δ⁹-THC (for comparison) | 3.87 - 16.17 | - | - | [8] |

Note: Data for analogues are presented to frame the expected high affinity of this compound.

Part 2: Functional Efficacy and Signaling Pathways

Functional efficacy describes the ability of a ligand to activate a receptor and elicit a biological response. It is typically measured by the half-maximal effective concentration (EC₅₀) and the maximum response (Eₘₐₓ). This compound acts as a potent, full agonist at both CB1 and CB2 receptors, meaning it can induce a maximal receptor response, often exceeding that of endogenous cannabinoids or partial agonists like THC.[1][6]

This high efficacy, particularly at the CB1 receptor, is responsible for the severe and often life-threatening adverse effects associated with its use, including cardiotoxicity, seizures, and acute kidney injury.[10]

CB1 and CB2 Receptor Signaling Mechanisms

Upon agonist binding, CB1 and CB2 receptors, which are G-protein-coupled receptors (GPCRs), initiate intracellular signaling cascades. The primary pathway involves coupling to inhibitory G-proteins of the Gᵢ/ₒ family.[11][12]

CB1 Receptor Signaling: Activation of the CB1 receptor leads to:

-

Inhibition of Adenylyl Cyclase: The Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][11]

-

Modulation of Ion Channels: The Gβγ subunit directly inhibits N-type and P/Q-type voltage-gated calcium channels and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[11][13] This modulation is a key mechanism for inhibiting neurotransmitter release.[14]

-

Activation of MAPK Pathway: Stimulation of the CB1 receptor activates mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, which regulate gene transcription and cellular processes like neuronal plasticity.[11][12]

-

β-Arrestin Recruitment: Like other GPCRs, agonist-bound CB1 receptors recruit β-arrestins, which mediate receptor desensitization and can initiate G-protein-independent signaling.[15]

CB2 Receptor Signaling: While also primarily coupled to Gᵢ/ₒ, the CB2 receptor has distinct roles, mainly in the immune system.[13][16]

-

Immune Modulation: CB2 activation on immune cells inhibits adenylyl cyclase, modulating cytokine release.[13]

-

Dual G-protein Coupling: In some cells, such as human primary leukocytes, the CB2 receptor can also couple to stimulatory Gαₛ proteins, leading to an increase in intracellular cAMP and the induction of anti-inflammatory cytokines like IL-6 and IL-10.[16][17]

-

MAPK Activation: Similar to CB1, CB2 activation stimulates the MAPK-ERK pathway, which is involved in regulating cell migration.[16]

Table 2: Comparative CB1/CB2 Functional Efficacies of this compound Analogues

| Compound | Assay Type | Receptor | EC₅₀ (nM) | Efficacy (Eₘₐₓ %) | Source |

| MDMB-FUBINACA | [³⁵S]GTPγS | CB1 | 0.27 | - | [8] |

| MDMB-FUBINACA | [³⁵S]GTPγS | CB2 | 0.14 | - | [8] |

| MDMB-FUBINACA | cAMP Inhibition | CB1 | 0.06 - 0.66 | - | [8] |

| MDMB-4en-PINACA | β-arrestin 2 | CB1 | 2.33 | 142-378% (vs JWH-018) | [9] |

| 5F-MDMB-PICA | [³⁵S]GTPγS | CB1 | 1.46 | - | [18] |

Note: Data for analogues are presented to frame the expected high efficacy of this compound.

Part 3: Key Experimental Methodologies

The characterization of a ligand's interaction with its receptor relies on a suite of robust in vitro assays. The following protocols are foundational for determining the binding affinity and functional efficacy of compounds like this compound at cannabinoid receptors.

Protocol 1: Radioligand Displacement Binding Assay (for Kᵢ Determination)

This assay determines the affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand of known affinity from the receptor.

-

Objective: To calculate the inhibition constant (Kᵢ) of this compound at CB1/CB2 receptors.

-

Principle: Competitive binding between unlabeled this compound and a high-affinity radioligand (e.g., [³H]CP55,940) for the receptor active site in membrane preparations.[19]

-

Materials & Reagents:

-

Cell membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 cells).[20]

-

Radioligand: [³H]CP55,940.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Non-specific binding control: High concentration of a known potent cannabinoid (e.g., 10 µM WIN 55,212-2).

-

96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand (at a final concentration near its Kₔ), and either the test compound dilution, buffer only (for total binding), or the non-specific control.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA).

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: [³⁵S]GTPγS Binding Assay (for G-Protein Activation/Efficacy)

This functional assay provides a direct measure of G-protein activation following receptor agonism.

-

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound for G-protein activation at CB1/CB2 receptors.

-

Principle: Activated Gᵢ/ₒ-coupled receptors catalyze the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit, and its accumulation is measured as a proxy for receptor activation.[21][22]

-

Materials & Reagents:

-

CB1/CB2-expressing cell membranes.

-

[³⁵S]GTPγS radioligand.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate), typically at 10-30 µM.

-

Non-specific binding control: High concentration of unlabeled GTPγS.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate cell membranes with GDP on ice to ensure G-proteins are in their inactive, GDP-bound state.

-

In a 96-well plate, add assay buffer, the membrane/GDP mixture, and the test compound dilutions.

-

Add [³⁵S]GTPγS to initiate the reaction.

-

Incubate at 30°C for 60 minutes.

-

Terminate and filter as described in the radioligand binding assay.

-

Quantify bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Eₘₐₓ values. Eₘₐₓ is often expressed relative to a standard full agonist (e.g., CP55,940).[23]

-

Protocol 3: cAMP Inhibition Assay (Functional Assay)

This assay measures a key downstream consequence of CB1/CB2 receptor activation via Gᵢ/ₒ.

-

Objective: To determine the potency (EC₅₀) of this compound in inhibiting cAMP production.

-

Principle: In whole cells expressing CB1/CB2, adenylyl cyclase is first stimulated with forskolin to produce a measurable level of cAMP. An agonist that activates the Gᵢ/ₒ pathway will inhibit this production, and the decrease in cAMP is quantified.[24][25]

-

Materials & Reagents:

-

Whole cells expressing CB1 or CB2 receptors (e.g., CHO-hCB1).[26]

-

Forskolin.

-

Test Compound: this compound, serially diluted.

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

cAMP detection kit (e.g., HTRF, ELISA, or enzyme-fragment complementation-based).

-

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with IBMX.

-

Add serial dilutions of this compound and incubate.

-

Add forskolin to stimulate adenylyl cyclase and incubate for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to generate an inhibition curve. Calculate the EC₅₀ from this curve.

-

Protocol 4: β-Arrestin Recruitment Assay (G-protein Independent Signaling)

This assay quantifies the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of potential biased agonism.

-

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to induce β-arrestin recruitment to CB1/CB2.

-

Principle: A common method is the PathHunter® assay, which uses enzyme fragment complementation (EFC). The receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme acceptor (EA). Agonist-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[15][27]

-

Materials & Reagents:

-

Engineered cell line co-expressing the tagged GPCR-ProLink and β-arrestin-EA.[28]

-

Test Compound: this compound, serially diluted.

-

Assay medium.

-

Detection reagents (substrate and lysis solution).

-

-

Procedure:

-

Plate the engineered cells in a white, opaque 96-well plate.

-

Add serial dilutions of this compound and incubate at 37°C for 90 minutes.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature for 60 minutes to allow the signal to develop.

-

Read the chemiluminescent signal on a plate reader.

-

Data Analysis: Plot the luminescent signal against the log concentration of this compound. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

-

Conclusion

This compound is a potent, high-efficacy full agonist at both CB1 and CB2 cannabinoid receptors. Its high affinity for the CB1 receptor, coupled with its ability to maximally activate G-protein and β-arrestin signaling pathways, provides a clear molecular explanation for its profound psychoactive effects and severe toxicity profile. The experimental protocols detailed herein represent the standard methodologies for characterizing the pharmacological profile of novel SCRAs. A thorough understanding of these interactions is critical for forensic identification, clinical toxicology, and public health responses to the ongoing challenges posed by synthetic cannabinoids.

References

-

Howlett, A. C. (2005). Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength. Journal of Neuroimmune Pharmacology, 1(4), 329-336. [Link][14]

-

Ibsen, M. S., Connor, M., & Glass, M. (2017). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Cannabis and Cannabinoid Research, 2(1), 48-60. [Link][29]

-

Finlay, D. B., & Toms, N. J. (2007). Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology, 38(5), 497-511. [Link][11]

-

Wikipedia. (2024). Cannabinoid receptor 2. Wikipedia. [Link][16]

-

Howlett, A. C. (2002). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. Landes Bioscience. [Link][12]

-

Howlett, A. C., Barth, F., Bonner, T. I., Cabral, G., Casellas, P., Devane, W. A., ... & Pertwee, R. G. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological Reviews, 54(2), 161-202. [Link][30]

-

Das, M. H., Walker, R. B., & Khamanga, S. M. (2023). Endocannabinoid Signaling Pathways. Encyclopedia.pub. [Link][13]

-

Wikipedia. (2024). Cannabinoid receptor 1. Wikipedia. [Link][5]

-

National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link][27]

-

Eurofins DiscoverX. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins. [Link][24]

-

Lu, C. M., Strathearn, K. E., & Mackie, K. (2019). Cannabinoid Receptor 2 (CB2) Signals via G-alpha-s and Induces IL-6 and IL-10 Cytokine Secretion in Human Primary Leukocytes. ACS Pharmacology & Translational Science, 2(6), 406-418. [Link][17]

-

Eurofins DiscoverX. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins. [Link][26]

-

Nagarkatti, P., Pandey, R., Rieder, S. A., Hegde, V. L., & Nagarkatti, M. (2009). Cannabinoids as novel anti-inflammatory drugs. Future medicinal chemistry, 1(7), 1333-1349. [Link][31]

-

Sim-Selley, L. J. (2006). Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [³⁵S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells. In The Humana Press. [Link][21]

-

Nunnery, J. (2014). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University. [Link][25]

-

Maas, A., Wüst, B., & Auwärter, V. (2019). Chemical Profiling of the Synthetic Cannabinoid MDMB-CHMICA: Identification, Assessment, and Stability Study of Synthesis-Related Impurities in Seized and Synthesized Samples. Drug testing and analysis, 11(10), 1547-1560. [Link][32]

-

Kneisel, S., & Auwärter, V. (2015). Metabolism and urine analysis of the new synthetic cannabinoid MDMB-CHMICA. Poster presented at the 53rd TIAFT Meeting, Florence, Italy. [Link][33]

-

World Health Organization. (2018). Critical Review Report: MDMB-FUBINACA. WHO. [Link][8]

-

Cannaert, A., Sparkes, E., Pike, E., Van der Vinne, S., Vandeputte, M. M., & Stove, C. P. (2021). Differential cannabinoid-like effects, receptor affinity and physiologically based pharmacokinetics of the synthetic cannabinoids 4F-MDMB-BINACA, 4F-MDMB-BICA and 5F-MDMB-PICA in mice: A comparative study. Neuropharmacology, 198, 108761. [Link][18]

-

Zhao, P., & Dragan, Y. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link][28]

-

UNODC. (n.d.). Substance Details this compound. UNODC Early Warning Advisory on NPS. [Link][3]

-

Bio-protocol. (2019). CB1 and CB2 Receptor Assays. Bio-protocol, 9(24), e3468. [Link][34]

-

Grifell, M., Carbón, X., Galindo, L., Gallegos, A., Ventura, M., Fornís, I., ... & Torrens, M. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Toxics, 10(6), 282. [Link][2]

-

Crouse, A. B., Uprety, R., & Onisko, B. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1269871. [Link][35]

-

ResearchGate. (n.d.). Chemical structures of AB-CHMINACA (A), AB-PINACA (B), MDMB-CHMICA (C)... [Link][36]

-

Cascio, M. G., Marini, P., & Pertwee, R. G. (2016). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Methods in Molecular Biology, 1412, 69-76. [Link][20]

-

DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link][37]

-

Glass, M., & Felder, C. C. (1997). Concurrent Stimulation of Cannabinoid CB1 and Dopamine D2 Receptors Augments cAMP Accumulation in Striatal Neurons: Evidence for a Gs Linkage to the CB1 Receptor. Journal of Neuroscience, 17(14), 5327-5333. [Link][38]

-

Soethoudt, M., van der Veen, A. M., & van der Mey, D. (2019). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology, 2019, 115-125. [Link][15]

-

Grifell, M., Carbón, X., Galindo, L., Gallegos, A., Ventura, M., Fornís, I., ... & Torrens, M. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. MDPI. [Link][39]

-

Kim, J., In, M. K., Kim, J., & Lee, J. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological research, 31(1), 83-88. [Link][40]

-

Cannaert, A., Vandeputte, M. M., & Stove, C. P. (2020). Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids. ACS Chemical Neuroscience, 11(24), 4484-4494. [Link][9]

-

Kim, J., In, M. K., Kim, J., & Lee, J. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. ResearchGate. [Link][41]

-

Di Marzo, V., & Maccarrone, M. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 59-68. [Link][19]

-

University of Mauritius. (2021). Characterisation of Psychoactive Substances on Paper Using Various Analytical and Chemometrics Approaches. University of Mauritius Research Repository. [Link][42]

-

Maas, A., FCONF, B., & Auwärter, V. (2020). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules, 25(18), 4066. [Link][43]

-

Gamage, T. F., Farquhar, C. E., Lefever, T. W., Marusich, J. A., Kevin, R. C., McGregor, I. S., ... & Thomas, B. F. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics, 365(2), 437-446. [Link][6]

-

Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([³⁵S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life sciences, 74(2-3), 219-236. [Link][23]

-

Semantic Scholar. (2023). Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors. Semantic Scholar. [Link][44]

-

Cannaert, A., et al. (2022). Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists... PART I: Synthesis, analytical characterization, and binding affinity for human CB1 receptors. Drug Testing and Analysis. [Link][7]

-

Gamage, T. F., Farquhar, C. E., Lefever, T. W., Marusich, J. A., Kevin, R. C., McGregor, I. S., ... & Thomas, B. F. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics, 365(2), 437-446. [Link][10]

-

ResearchGate. (2021). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. ResearchGate. [Link][45]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance Details this compound [unodc.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 6. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.who.int [cdn.who.int]

- 9. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jme.bioscientifica.com [jme.bioscientifica.com]

- 12. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 16. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 21. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 25. marshall.edu [marshall.edu]

- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 27. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Chemical profiling of the synthetic cannabinoid MDMB-CHMICA: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 34. bio-protocol.org [bio-protocol.org]

- 35. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 36. researchgate.net [researchgate.net]

- 37. youtube.com [youtube.com]

- 38. jneurosci.org [jneurosci.org]

- 39. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review | MDPI [mdpi.com]

- 40. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 43. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - PMC [pmc.ncbi.nlm.nih.gov]

- 44. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 45. researchgate.net [researchgate.net]

Analytical Characterization of MDMB-CHMINACA and its Isomers: A Multi-modal Approach to Unambiguous Identification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MDMB-CHMINACA (methyl (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) stands as a highly potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has been linked to numerous intoxications and fatalities globally.[1] Its complex structure, featuring a chiral center and the potential for numerous positional isomers, presents significant challenges for forensic, clinical, and research laboratories. A single analytical technique is insufficient for its unambiguous characterization. This guide provides a comprehensive, multi-modal strategy, synthesizing data from chromatographic and spectroscopic techniques to build a self-validating system for the confident identification of this compound and its structurally similar counterparts. We will explore the causality behind experimental choices, moving beyond mere procedural steps to offer field-proven insights for robust and reliable analysis.

The Analytical Challenge: Potency, Chirality, and Isomeric Complexity

This compound belongs to the indazole-3-carboxamide class of SCRAs, which are among the most prevalent and potent groups of new psychoactive substances (NPS).[2][3] The analytical imperative is driven by its high affinity for the CB₁ receptor, leading to severe adverse health effects at very low concentrations.[1] The core challenges stem from:

-

Structural Isomers: Clandestine synthesis can lead to positional isomers, where functional groups (e.g., chloro-substituents on the indole core in analogues) are located at different positions.[1] These isomers often exhibit similar mass spectrometric fragmentation, making differentiation difficult without complementary techniques.

-

Stereoisomers (Enantiomers): this compound possesses a chiral center in its tert-leucine methyl ester moiety. The (S)-enantiomer is typically the more pharmacologically active form.[2][3] Failure to differentiate between enantiomers can lead to inaccurate potency assessments and toxicological interpretations.

-

Rapid Metabolism: Like many SCRAs, this compound is extensively metabolized in the body, primarily through ester hydrolysis and hydroxylation.[4][5] The parent compound may be undetectable in biological fluids shortly after use, necessitating the identification of specific metabolites to confirm consumption.[4][6]

This guide outlines an integrated workflow to address these challenges head-on.

Caption: Integrated workflow for this compound characterization.

Chromatographic Separation and Mass Spectrometric Detection

Chromatography coupled with mass spectrometry is the cornerstone of synthetic cannabinoid analysis, offering both separation of complex mixtures and sensitive detection.[7] The choice between gas chromatography (GC) and liquid chromatography (LC) is a critical first decision.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool, particularly for identifying volatile and thermally stable compounds in seized materials like herbal blends.[8][9]

-

Expertise & Rationale: The primary advantage of GC-MS is its high chromatographic resolution and the extensive, standardized electron ionization (EI) libraries available for spectral matching. However, many larger SCRAs, including this compound, can be thermally labile, potentially degrading in the hot GC inlet, which can complicate interpretation. EI often leads to extensive fragmentation, with a frequent absence of the molecular ion, making it challenging to determine the molecular weight of an unknown.[10]

-

Trustworthiness through Protocol: A robust GC-MS protocol is essential for reproducible results.

Step-by-Step Protocol: GC-MS Analysis of Herbal Material

-

Sample Preparation (Methanolic Extraction):

-

Homogenize 100 mg of the seized herbal material.

-

Add 5 mL of methanol and an appropriate internal standard.

-

Sonicate for 15 minutes at room temperature.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. Self-Validation Note: The use of an internal standard corrects for variations in extraction efficiency and instrument response, ensuring quantitative accuracy.[9]

-

-

Instrumentation and Conditions:

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Inlet Temperature: 280°C.

-

Oven Program: Initial 100°C, hold for 1 min, ramp at 20°C/min to 310°C, hold for 5 min.

-

MS System: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-550 amu.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For complex biological matrices (blood, urine) and for analyzing thermally labile compounds, LC-MS/MS is the superior technique.[7][11] High-Resolution Mass Spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (QTOF) are particularly valuable for identifying unknown metabolites and isomers.[6][7][8]

-

Expertise & Rationale: LC utilizes lower temperatures, preserving the integrity of the molecule and ensuring the detection of the intact parent compound. Electrospray ionization (ESI) is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺), directly providing molecular weight information.[12] Tandem MS (MS/MS) provides an additional layer of specificity by fragmenting the selected parent ion and analyzing the resulting product ions, which is essential for quantification in complex matrices.[10] HRMS provides high mass accuracy, enabling the determination of elemental composition for both parent and fragment ions, which is invaluable for identifying novel compounds and their metabolites.[13]

-

Trustworthiness through Protocol: Sample preparation is key to mitigating matrix effects in biological samples.

Step-by-Step Protocol: LC-MS/MS Analysis of Blood

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 0.5 mL of whole blood, add 1 mL of ammonium carbonate buffer (pH 9.3) and an internal standard. Vortex mix.

-

Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) with 2 mL methanol, followed by 2 mL deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge sequentially with 2 mL deionized water, 2 mL ammonium carbonate buffer, and 2 mL methanol.

-

Elute the analytes with two 1 mL aliquots of 5% formic acid in methanol.

-

Evaporate the eluent to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase. Self-Validation Note: This multi-step wash protocol is designed to remove specific interferences (salts, lipids, proteins) that can suppress the ionization of the target analyte, thereby improving sensitivity and reliability.[6]

-

-

Instrumentation and Conditions:

-

LC System: Shimadzu Nexera X2 or equivalent UHPLC system.[5]

-

Column: C18 reversed-phase column (e.g., Kinetex 100 Å, 2.6 µm, 100 x 2.1 mm).[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

-

Gradient: A typical gradient starts at 90-95% A, ramping to 95-100% B over several minutes.

-

MS System: SCIEX TripleTOF 5600+ or equivalent QTOF HRMS.[6]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full scan TOF-MS and product ion scans triggered by an information-dependent acquisition (IDA) experiment.

-

Table 1: Comparison of Chromatographic Techniques

| Parameter | GC-MS | LC-MS/MS (HRMS) |

| Principle | Separation in gas phase based on volatility/polarity | Separation in liquid phase based on polarity |

| Best For | Seized powders, herbal matter | Biological fluids (blood, urine), heat-sensitive analytes |

| Ionization | Electron Ionization (Hard) | Electrospray Ionization (Soft) |

| Molecular Ion | Often absent or weak | Strong [M+H]⁺ or other adducts |

| Key Advantage | High resolution, established libraries | Broad applicability, molecular weight info, metabolite ID |

| Key Limitation | Requires analyte to be volatile and thermally stable | Susceptible to matrix effects, more complex method dev. |

The Challenge of Chirality: Enantioselective Separation

The presence of a stereocenter necessitates chiral separation to quantify the individual (S) and (R) enantiomers. This is almost exclusively accomplished using HPLC with a Chiral Stationary Phase (CSP).

-

Expertise & Rationale: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating SCRA enantiomers.[14] The selection of the specific CSP is critical. For SCRAs with a terminal methyl ester like this compound, amylose-based columns (e.g., Lux® Amylose-1) often provide the best selectivity.[2][3] The separation mechanism involves transient diastereomeric complexes formed between the enantiomers and the chiral selector, leading to different retention times.

-

Trustworthiness through Protocol: Methodical column screening and mobile phase optimization are required to achieve baseline resolution (Rs ≥ 1.5).

Caption: Differentiating enantiomers via chiral chromatography.

Step-by-Step Protocol: Chiral HPLC Separation

-

Instrumentation:

-

HPLC System: Standard HPLC or UHPLC system with a PDA or MS detector.

-

Column: Lux® Amylose-1 (150 x 2.1 mm, 3 µm) or Chiralpak® IA-3.[2][3][15]

-

Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 45:55 v/v).[14]

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 25-40°C (temperature can be optimized to improve resolution).

-

Detection: PDA (210, 302 nm) or MS (ESI+).

-

-

Method Development:

-

Inject a racemic standard of this compound.

-

Adjust the water/acetonitrile ratio to optimize the resolution (Rs) and retention time.

-

The (R)-enantiomer typically elutes before the (S)-enantiomer on amylose-based CSPs.[15]

-

Confirm the identity of each peak by injecting enantiomerically pure standards, if available.

-

Unambiguous Structural Elucidation: Spectroscopic Methods

While chromatography provides separation and mass spectrometry provides mass information, they can be insufficient to differentiate positional isomers. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide definitive structural information.[1][8][16]

-

Expertise & Rationale:

-

NMR Spectroscopy: NMR is the gold standard for structure elucidation. ¹H and ¹³C NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively. 2D NMR experiments (like COSY and HSQC) reveal connectivity between atoms, allowing for the definitive placement of substituents on the molecular skeleton. This is the only technique that can reliably distinguish, for example, a 4-chloroindole analogue from a 5-chloroindole analogue.[1]

-

FTIR Spectroscopy: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. It can readily confirm the presence of key groups in this compound, such as the N-H stretch of the amide, the C=O stretches of the amide and ester, and aromatic C-H stretches.[17][18]

-

-

Trustworthiness through Data Concordance: The true power of these techniques lies in their combined use. The molecular formula determined by HRMS must be consistent with the structure derived from a full suite of NMR experiments, which in turn must match the functional groups identified by FTIR. This cross-validation creates a self-validating analytical system.

Conclusion

The analytical characterization of this compound and its isomers is a complex task that demands a sophisticated, multi-modal approach. Relying on a single method, such as GC-MS with library matching, is insufficient and risks misidentification. A robust and defensible identification is built upon a logical workflow that integrates the separation power of liquid and gas chromatography, the sensitivity and mass accuracy of high-resolution mass spectrometry, the enantioselective capability of chiral HPLC, and the definitive structural insight of NMR and FTIR spectroscopy. As Senior Application Scientists, our role is not just to generate data, but to understand the strengths and limitations of each technique, allowing us to construct a scientifically sound, self-validating argument for the unambiguous identification of these potent and dangerous substances.

References

-

Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. MDPI. [Link]

-

Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. PubMed Central. [Link]

-

4F‐MDMB‐BINACA: A New Synthetic Cannabinoid Widely Implicated in Forensic Casework. Wiley Online Library. [Link]

-

Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. PubMed Central. [Link]

-

Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry. Center for Forensic Science Research & Education. [Link]

-

Detection of metabolites of two synthetic cannabimimetics, MDMB-FUBINACA and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. ResearchGate. [Link]

-

Enantiospecific synthesis, chiral separation and biological activity of four indazole-3-carboxamide-type synthetic cannabinoid receptor agonists and their detection in seized drug samples. University of Dundee Discovery Research Portal. [Link]

-

Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Ovid. [Link]

-

Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. PubMed Central. [Link]

-

Absolute configuration of the synthetic cannabinoid MDMB-CHMICA with its chemical characteristics in illegal products. ResearchGate. [Link]

-

4F‐MDMB‐BINACA: A New Synthetic Cannabinoid Widely Implicated in Forensic Casework. Center for Forensic Science Research & Education. [Link]

-

Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. National Institutes of Health. [Link]

-

Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. PubMed Central. [Link]

-

Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods. Pleiades Publishing. [Link]

-

GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. National Institutes of Health. [Link]

-

Characterization of the synthetic cannabinoid MDMB-CHMCZCA. PubMed Central. [Link]

-

Detection of metabolites of two synthetic cannabimimetics, MDMB-FUBINACA and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Semantic Scholar. [Link]

-

Fragmentation pathways of MDMB-4en-PINACA by electrospray ionization mass spectrometry. ResearchGate. [Link]

-

Characterization of the synthetic cannabinoid MDMB-CHMCZCA. ResearchGate. [Link]

-

Chemical Profiling of the Synthetic Cannabinoid MDMB-CHMICA: Identification, Assessment, and Stability Study of Synthesis-Related Impurities in Seized and Synthesized Samples. PubMed. [Link]

-

4F-MDMB-BINACA: A New Synthetic Cannabinoid Widely Implicated in Forensic Casework. PubMed. [Link]

-

Detection and quantification of 4-fluoro MDMB-BUTINACA in herbal products using GC-MS. International Journal of Medicine in Developing Countries. [Link]

-

Identification of 4F-MDMB-BINACA metabolites in human blood and urine with LC-QTOF. Consortium "Integrative Medicine". [Link]

-

Synthesis, structural characterization, analytical profiling, and application to authentic samples of synthesized Phase I metabolites of the synthetic cannabinoid 5F-MDMB-PICA. ResearchGate. [Link]

-

Chiral Drug Separation. ScienceDirect. [Link]

-

Metabolism and urine analysis of the new synthetic cannabinoid MDMB-CHMICA. TOXILAB. [Link]

Sources

- 1. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [rjsocmed.com]

- 5. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 6. ojp.gov [ojp.gov]

- 7. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4F‐MDMB‐BINACA: A New Synthetic Cannabinoid Widely Implicated in Forensic Casework [cfsre.org]

- 9. International Journal of Medicine in Developing Countries [ijmdc.com]

- 10. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 4F‐MDMB‐BINACA: A New Synthetic Cannabinoid Widely Implicated in Forensic Casework [ouci.dntb.gov.ua]

- 17. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Vanguard of Deception: A Technical Guide to the Historical Context and Discovery of Novel Synthetic Cannabinoids

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive exploration of the scientific journey behind the emergence of novel synthetic cannabinoids. It navigates the historical context of their discovery, from legitimate academic research to their diversion as potent drugs of abuse. This document delves into the intricate pharmacology of the cannabinoid receptors, the structure-activity relationships that drive potency and efficacy, and the practical methodologies for the synthesis and analysis of these complex compounds. It is intended to serve as a critical resource for professionals engaged in cannabinoid research, drug development, and forensic analysis.

Genesis of a Scientific Pursuit: The Unintended Legacy of Cannabinoid Research

The story of synthetic cannabinoids is one of scientific inquiry repurposed for illicit means. Initial research, far from intending to create "legal highs," was focused on understanding the endogenous cannabinoid system and its therapeutic potential.[1][2] In the mid-1980s, scientists began synthesizing novel compounds to probe the newly discovered cannabinoid receptors, CB1 and CB2.[1] These receptors are integral components of a complex signaling network that modulates a wide range of physiological processes, including pain, appetite, mood, and memory.

Pioneering work by researchers such as Professor John W. Huffman at Clemson University, funded by the National Institute on Drug Abuse, led to the creation of hundreds of synthetic cannabinoids.[2][3][4] The "JWH" series of compounds, named after Huffman, were instrumental in mapping the structure and function of the cannabinoid receptors.[3][5] For instance, JWH-018, a potent naphthoylindole, became a widely used research tool due to its high affinity for the CB1 receptor.[6]

Simultaneously, other research groups and pharmaceutical companies were also developing synthetic cannabinoids. Pfizer synthesized the "CP" (cyclohexylphenol) series, such as CP-47,497, in the late 1970s and 1980s as potential analgesics.[5] Professor Raphael Mechoulam at the Hebrew University, who first isolated THC, synthesized the highly potent classical cannabinoid HU-210 in the 1980s.[5][7] These compounds, created for legitimate scientific investigation, inadvertently laid the chemical groundwork for the clandestine synthesis of recreational drugs.[3]

The diversion of these research chemicals for recreational use began in the mid-2000s, with the emergence of products marketed as "herbal incense" or "Spice."[1][5] These products contained dried plant matter sprayed with synthetic cannabinoids, offering a legal alternative to marijuana with often far more potent and unpredictable effects.[1][2] The ease of synthesis for many of these compounds, particularly the JWH series, contributed to their rapid proliferation in the illicit drug market.[6] This led to a cat-and-mouse game between clandestine chemists, who constantly tweaked chemical structures to evade legal restrictions, and regulatory bodies working to control their spread.[5][8]

The Molecular Targets: Pharmacology of the Cannabinoid Receptors

The profound physiological and psychoactive effects of synthetic cannabinoids are mediated primarily through their interaction with the CB1 and CB2 cannabinoid receptors. These G-protein coupled receptors (GPCRs) are distributed throughout the body and play crucial roles in maintaining homeostasis.

CB1 Receptors: Predominantly located in the central nervous system, particularly in the brain, CB1 receptors are responsible for the psychoactive effects of cannabinoids.[9] Their activation influences neurotransmitter release, leading to alterations in mood, cognition, and perception.

CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, CB2 receptors are involved in modulating inflammation and immune responses.[9] Their activation does not typically produce the psychoactive effects associated with CB1 receptor agonism, making them an attractive target for therapeutic drug development.

Signaling Pathways: A Cascade of Cellular Events

Upon agonist binding, both CB1 and CB2 receptors initiate a cascade of intracellular signaling events. As they are coupled to inhibitory G-proteins (Gi/o), their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1]

Furthermore, cannabinoid receptor activation influences several other key signaling pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Both CB1 and CB2 receptors can activate the MAPK pathway, which is involved in regulating cell growth, differentiation, and survival.[1]

-

Ion Channels: CB1 receptor activation can modulate the activity of ion channels, leading to the inhibition of calcium (Ca2+) influx and the activation of potassium (K+) channels.[6] This modulation of ion flow contributes to the inhibition of neurotransmitter release.

Structure-Activity Relationships: The Chemical Blueprint of Potency

The diverse chemical structures of synthetic cannabinoids directly influence their affinity for and efficacy at the CB1 and CB2 receptors. Understanding these structure-activity relationships (SAR) is crucial for predicting the pharmacological effects of novel compounds.

| Chemical Class | Key Structural Features | Representative Compound(s) | Typical Receptor Affinity |

| Naphthoylindoles | Naphthalene and indole rings linked by a carbonyl group. Alkyl chain at the indole nitrogen. | JWH-018, AM-2201 | High affinity for both CB1 and CB2. |

| Phenylacetylindoles | Phenyl and indole rings linked by an acetyl group. | JWH-250 | High affinity for CB1, lower for CB2. |

| Adamantoylindoles | Adamantyl group attached to the indole core. | AKB48, 5F-AKB48 | Varies, often high CB1 affinity. |

| Cyclohexylphenols | Cyclohexyl and phenol rings. | CP-47,497 | High affinity for both CB1 and CB2. |

| Classical Cannabinoids | Dibenzopyran ring structure similar to THC. | HU-210 | Very high affinity for both CB1 and CB2. |

Generally, the presence of a lipophilic side chain of optimal length (typically 4-8 carbon atoms) on the indole or analogous core structure is critical for high-affinity binding to the cannabinoid receptors. Furthermore, substitutions on the aromatic rings can significantly alter potency and selectivity. For instance, the addition of a fluorine atom to the pentyl chain of JWH-018 to create AM-2201 increases its binding affinity for the CB1 receptor.

Laboratory Synthesis and Analysis: From Precursors to Identification

The synthesis and analysis of novel synthetic cannabinoids require specialized knowledge and equipment. The following sections provide an overview of common experimental protocols.

Experimental Protocol: Synthesis of JWH-018 (Naphthoylindole)

This protocol outlines a common two-step synthesis for JWH-018.

Step 1: Friedel-Crafts Acylation of Indole

-

To a solution of indole in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 1-naphthoyl chloride in the same solvent.

-

Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(1-naphthoyl)indole.

Step 2: N-Alkylation of 3-(1-naphthoyl)indole

-

To a solution of 3-(1-naphthoyl)indole in a suitable solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride).

-

Stir the mixture at room temperature for a short period.

-

Add 1-bromopentane and continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure JWH-018.

Analytical Methodologies for Identification and Characterization

Accurate identification and structural elucidation of novel synthetic cannabinoids are critical for forensic and research purposes. A combination of analytical techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and thermally stable synthetic cannabinoids in complex mixtures, such as herbal blends.

-

Sample Preparation: A representative portion of the herbal material is extracted with an organic solvent (e.g., methanol or acetone). The extract is then filtered and concentrated before injection into the GC-MS system.

-

GC Separation: The extract is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is compared to spectral libraries for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of synthetic cannabinoids and their metabolites in biological matrices like blood and urine.

-

Sample Preparation: Biological samples often require more extensive preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances.

-

LC Separation: The prepared sample is injected into a liquid chromatograph, where the analytes are separated based on their polarity and affinity for the stationary and mobile phases.

-

MS/MS Detection and Quantification: The separated analytes are introduced into a tandem mass spectrometer. In the first mass analyzer, a specific precursor ion is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides high specificity and allows for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of novel synthetic cannabinoids, especially when reference standards are unavailable.

-

Sample Preparation: The sample must be of high purity and dissolved in a deuterated solvent.

-

Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

-

Structural Elucidation: The chemical shifts, coupling constants, and correlation signals in the NMR spectra provide detailed information about the molecular structure, allowing for the unambiguous determination of the atomic connectivity and stereochemistry of the compound.

Conclusion

The emergence of novel synthetic cannabinoids represents a significant challenge to public health and law enforcement. A thorough understanding of their historical context, pharmacology, and the analytical methods for their detection is paramount for researchers, scientists, and drug development professionals. This guide has provided a comprehensive overview of these critical areas, from the foundational research that inadvertently spawned these compounds to the sophisticated techniques used to identify and characterize them. As the landscape of synthetic drugs continues to evolve, a strong foundation in these scientific principles will be essential for addressing the challenges they present.

References

-

Pertwee, R. G. (2006). Cannabinoid pharmacology: the first 66 years. British journal of pharmacology, 147 Suppl 1(Suppl 1), S163–S171. [Link]

-

Swift River. (2024, August 22). The Dangerous Evolution: The Rise of Synthetic Cannabinoids. [Link]

-

Wikipedia. (n.d.). Synthetic cannabinoids. [Link]

-

EBSCO. (n.d.). Synthetic cannabis | Research Starters. [Link]

-

Wang, J., & Huffman, J. W. (2010). Organic chemist invented a compound in 1995 that is now at the center of a controversy brewing over synthetic marijuana. ResearchGate. [Link]

-

Hedgpeth, D. (2015, August 9). How this chemist unwittingly helped spawn the synthetic drug industry. The Washington Post. [Link]

-

Wikipedia. (n.d.). John W. Huffman. [Link]

-

VICE. (2023, August 13). A History of Synthetic Cannabis: How The Once-Legal Drug Gripped NZ and Still Hasn't Let Go. [Link]

-

Taylor & Francis Online. (n.d.). HU-210 – Knowledge and References. [Link]

-

Obama White House Archives. (n.d.). Synthetic Drugs (a.k.a. K2, Spice, Bath Salts, etc.). [Link]

-

Encompass - Eastern Kentucky University. (n.d.). Synthetic Cannabinoids: Law vs. Science. [Link]

-

Howlett, A. C., & Shim, J. Y. (2004). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

-

Wiley, J. L., Marusich, J. A., & Huffman, J. W. (2014). Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids. In The Cannabinoid Receptors (pp. 199-221). Humana Press. [Link]

-

Atwood, B. K., & Mackie, K. (2010). CB1 & CB2 Receptor Pharmacology. Advances in pharmacology (San Diego, Calif.), 58, 169–206. [Link]

-

Howlett, A. C. (2002). Cannabinoid receptor signaling. Handbook of experimental pharmacology, (168), 53–79. [Link]

-

GBDbio. (2021). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. Journal of medicinal chemistry, 64(1), 580–603. [Link]

-

Agilent. (n.d.). Confirmation and Quantification of Synthetic Cannabinoids in Herbal Incense Blends by Triple Quadrupole GC/MS. [Link]

-

American Laboratory. (2012, February 8). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. [Link]

-

Oxford Academic. (2016). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(7), 517–523. [Link]

-

CUNY Academic Works. (n.d.). Chemical Identification of Synthetic Cannabinoids in Herbal Incense Products. [Link]

-

DigitalCommons@Molloy. (n.d.). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. [Link]

-

News-Medical.net. (2020, February 17). A new NMR method accurately detects synthetic cannabinoids of forensic interest. [Link]

-

Spectroscopy Online. (n.d.). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in. [Link]

-

Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. [Link]

Sources

- 1. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.molloy.edu [digitalcommons.molloy.edu]

- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 4. annexpublishers.com [annexpublishers.com]

- 5. Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. azolifesciences.com [azolifesciences.com]

- 7. academicworks.cuny.edu [academicworks.cuny.edu]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Thermostability and degradation products of MDMB-CHMINACA

An In-Depth Technical Guide to the Thermostability and Degradation Products of MDMB-CHMINACA

Executive Summary

This compound (methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a potent, indole-based synthetic cannabinoid receptor agonist (SCRA). Its prevalence in forensic casework necessitates a thorough understanding of its chemical properties, particularly its behavior at elevated temperatures. The primary route of administration for SCRAs is smoking or vaping, processes that expose the compound to temperatures sufficient to induce significant chemical transformation. This guide provides a detailed examination of the thermostability of this compound, elucidates its primary thermal degradation pathways, and details the analytical methodologies required to study these transformations. A critical focus is placed on the potential for thermal artifacts to confound the interpretation of metabolic data, a challenge of paramount importance in clinical and forensic toxicology.

Introduction to this compound: Structure and Significance

This compound belongs to the indole-3-carboxamide class of SCRAs, structurally related to compounds like AB-CHMINACA but with key modifications: the replacement of the valinamide moiety with a tert-leucinate methyl ester.[1][2] This structural feature, specifically the thermally labile ester and amide bonds, is central to its degradation profile.[3] The high potency and association with severe adverse health events make its accurate detection and characterization in biological and seized samples critical.

Given that smoking and vaping are the most common methods of use, the substance is subjected to temperatures ranging from 60-90°C in the vapor phase to well over 700°C during direct combustion.[4] At these temperatures, this compound does not simply vaporize; it undergoes extensive decomposition. The resulting degradation products, or "pyrolysates," are what the user ultimately inhales. Understanding these products is essential for two primary reasons:

-

Toxicological Relevance: The degradation products may possess their own unique pharmacological or toxicological profiles, potentially contributing to the adverse effects observed in users.

-

Forensic Accuracy: Several key thermal degradation products are identical to major in vivo metabolites.[3] This overlap presents a significant analytical challenge, as the presence of these compounds in a sample could indicate either metabolic processing or thermal decomposition, complicating the interpretation of drug use.

Thermal Degradation Pathways of this compound

The chemical stability of this compound is compromised by its two most reactive functional groups: the methyl ester and the amide linkage. Thermal stress initiates cleavage and rearrangement reactions centered on these sites.

Pathway 1: Decarboxymethylation (Ester Cleavage)

This is a primary degradation pathway, analogous to the in vivo metabolic process of ester hydrolysis.[3][5] The application of heat provides sufficient energy to cleave the methyl ester group from the tert-leucine moiety.

-

Mechanism: Thermal energy induces the cleavage of the C-O bond of the ester. In the presence of water (even trace amounts in the sample or atmosphere), this proceeds as hydrolysis. Under anhydrous pyrolysis conditions, it is a thermal elimination, often referred to as decarboxymethylation.

-

Primary Product: The resulting product is This compound N-(3,3-dimethylbutanoic acid) , where the methyl ester is replaced by a carboxylic acid. This compound is also a primary Phase I metabolite of this compound, making it impossible to distinguish its origin (metabolic vs. thermal) without further context.[1][3]

Pathway 2: Amide Bond Scission

The amide bond connecting the indole core to the tert-leucinate group is also susceptible to thermal cleavage, effectively breaking the molecule into its two main structural components.

-

Mechanism: Thermolytic cleavage of the amide bond results in the formation of two primary fragments.

-

Products:

-

1-(cyclohexylmethyl)-1H-indole-3-carboxamide: The core indole structure with the amide group intact.

-

Methyl 2-amino-3,3-dimethylbutanoate: The tert-leucine methyl ester fragment.

-

Pathway 3: Dehydration to Nitrile (High-Temperature Pathway)

At higher temperatures, typically above 400°C, more extensive degradation occurs. For many carboxamide-type SCRAs, this involves the dehydration of the amide group.[4][6]

-

Mechanism: Drawing parallels from studies on compounds like MDMB-FUBINACA, the amide can undergo dehydration (loss of a water molecule) to form a nitrile group.[4][6][7] This represents a more profound structural alteration.

-

Potential Product: 1-(cyclohexylmethyl)-1H-indole-3-carbonitrile .

-

Formation of Toxic Byproducts: At extreme temperatures (≥600-800°C), the indole or indazole ring system in related SCRAs has been shown to break down, leading to the formation of toxic compounds such as cyanide , toluene, and naphthalene.[4][6][7] This suggests that users of this compound may be exposed to highly toxic chemicals beyond the parent compound.

The following diagram illustrates the primary degradation pathways.

Caption: Primary thermal degradation pathways of this compound.

Analytical Methodology: Pyrolysis-GC-MS

To accurately simulate the chemical changes that occur during smoking and identify the resulting products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the definitive analytical technique.[4]

Causality Behind Experimental Choices

-

Why Pyrolysis? A pyrolyzer rapidly heats a sample to a precise, high temperature in an inert atmosphere, mimicking the conditions of smoking. This controlled thermal decomposition is crucial for reproducibly generating the degradation products that would be formed in a real-world scenario.

-

Why GC-MS? Gas chromatography is ideally suited for separating the volatile and semi-volatile degradation products generated during pyrolysis. Mass spectrometry provides the powerful detection and structural identification capabilities needed to identify these, often novel, compounds based on their mass-to-charge ratio and fragmentation patterns.

-

Why Not LC-MS? While essential for analyzing the parent compound in biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is unsuitable for this specific application because the analysis is performed at or near room temperature and would not induce the thermal degradation we aim to study.[1][8]

Self-Validating Experimental Protocol: Py-GC-MS Analysis

This protocol outlines a self-validating system for the analysis of this compound thermal degradation.

-

Sample Preparation:

-

Accurately weigh approximately 100 µg of a certified this compound reference standard into a quartz pyrolysis sample tube.

-

Prepare multiple samples to be run at different pyrolysis temperatures (e.g., 200°C, 400°C, 600°C, 800°C) to observe the temperature-dependent formation of degradants.[6]

-

Run a "blank" (empty sample tube) to ensure no system contamination.

-

-

Instrumentation and Parameters:

-

Pyrolyzer: Multi-shot pyrolyzer interfaced directly with the GC inlet.

-

GC Inlet: Operate in split mode (e.g., 50:1) at a high temperature (e.g., 300°C) to ensure efficient transfer of pyrolysates onto the analytical column.

-

GC Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for resolving the expected range of products.

-

GC Oven Program: Start at a low temperature (e.g., 50°C) and ramp to a high temperature (e.g., 320°C) to elute all compounds of interest.

-

MS Detector: Operate in full scan mode (e.g., m/z 40-550) to capture mass spectra for all eluting compounds. Electron Ionization (EI) at 70 eV is standard.

-

-

Experimental Execution & Data Analysis:

-

Sequentially pyrolyze the prepared samples at the designated temperatures.

-

Analyze the resulting chromatograms. Identify peaks that are absent at lower temperatures but appear or increase significantly in abundance at higher temperatures.

-

Examine the mass spectrum of each new peak. Propose structures based on fragmentation patterns and comparison to spectral libraries.

-

Validation Step: To confirm the identity of major degradation products (e.g., the carboxylic acid analog), analyze a certified reference standard of the suspected compound under the same GC-MS conditions (without pyrolysis) to match retention time and mass spectrum. This provides unequivocal identification.

-

The following diagram illustrates the Py-GC-MS workflow.

Caption: Experimental workflow for Py-GC-MS analysis of thermal degradation.

Quantitative Data and Forensic Implications

The thermal degradation of this compound is highly dependent on temperature. The table below summarizes the expected findings based on studies of closely related carboxamide SCRAs.[4][6]

| Pyrolysis Temp. | Parent Compound (this compound) | Key Degradation Products Observed | Toxic Byproducts |

| 200°C | Largely intact | Minor amounts of decarboxymethylated product. | None expected |

| 400°C | Significantly reduced | Increased decarboxymethylation; Amide scission products appear. | Trace amounts may begin to form. |

| 600°C | Mostly absent | Dehydration products (nitrile); Amide scission products. | Toluene, Naphthalene may be present.[4][6] |

| 800°C | Absent | Extensive fragmentation. | Significant levels of Cyanide, Toluene, etc.[4][6][7] |

Authoritative Grounding: The Forensic Dilemma

The most significant challenge arising from the thermostability of this compound is the analytical ambiguity between thermal degradation and metabolism. As established, the primary thermal breakdown product, This compound carboxylic acid , is also a major in vivo metabolite.[3]

-

Scenario 1: Urine Analysis. If a urine sample is analyzed for metabolites using LC-MS/MS, the detection of the carboxylic acid metabolite is a reliable indicator of drug consumption and metabolic processing.[8][9]

-

Scenario 2: Analysis of "Herbal" Material. If a seized herbal blend is analyzed using standard GC-MS, the high temperature of the injection port can cause on-instrument thermal degradation of the parent this compound.[10] An analyst might then erroneously identify the resulting carboxylic acid peak as a component of the original mixture, or misinterpret it as a metabolite if analyzing a contaminated smoking device.

-